Methyl 2-chloro-5-(methylamino)isonicotinate
Overview
Description
Methyl 2-chloro-5-(methylamino)isonicotinate: is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of isonicotinic acid, where a chlorine atom and a methylamino group are attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloro-5-aminopyridine as the starting material.
Reaction Steps: The aminopyridine undergoes a series of reactions, including diazotization followed by methylation to introduce the methylamino group.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide (OH-) and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Chloro-substituted pyridines and other derivatives.
Mechanism of Action
“Methyl 2-chloro-5-(methylamino)isonicotinate” is a derivative of Methyl isonicotinate , which is a toxic compound used as a semiochemical . Semiochemicals are chemicals that convey a signal from one organism to another so as to modify the behavior of the recipient organism . Methyl isonicotinate is used as the active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .
The mechanism of action of semiochemicals generally involves influencing the movement of pests . .
Scientific Research Applications
Chemistry: Methyl 2-chloro-5-(methylamino)isonicotinate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-chloro-5-(methylamino)benzoate: A structurally similar compound with applications in organic synthesis.
2-chloro-5-methylaminopyridine: Another related compound used in various chemical reactions.
This comprehensive overview highlights the significance of Methyl 2-chloro-5-(methylamino)isonicotinate in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 2-chloro-5-(methylamino)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-6-4-11-7(9)3-5(6)8(12)13-2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWREPUJGGHYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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